molecular formula C9H8ClFO2 B1364426 3-(3-Chloro-4-fluorophenyl)propanoic acid CAS No. 881190-93-8

3-(3-Chloro-4-fluorophenyl)propanoic acid

Cat. No. B1364426
CAS RN: 881190-93-8
M. Wt: 202.61 g/mol
InChI Key: XJSXYOSRQKEOSZ-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-fluorophenyl)propanoic acid, also known as 3-Chloro-4-fluorophenylacetic acid (CFPAA), is an organic compound that is widely used in scientific research and laboratory experiments. CFPAA has a wide range of applications in biochemistry, physiology, and pharmacology. It is a versatile compound that can be used for a variety of purposes, from synthesizing new compounds to studying the effects of drugs on the human body.

Scientific Research Applications

Analgesic Modulation

3-(7-Chloro-5-(2-fluorophenyl)-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)propanoic acid, a derivative of the compound , has been studied for its potential as an analgesic modulator, particularly in modulating Transient receptor potential vanilloid 1 (TRPV1). This compound has shown promising results in vitro for TRPV1 antagonistic activity and in vivo for analgesic and sedative activities, with good aqueous solubility (Liu et al., 2018).

Chiral Intermediate in Antidepressant Synthesis

Another derivative, 3-chloro-1-phenyl-1-propanol, which can be synthesized from a related compound, is used as a chiral intermediate in the synthesis of antidepressant drugs. The process involves the use of yeast reductase and has demonstrated a high level of activity and enantioselectivity, making it a significant contributor in the pharmaceutical field for the development of antidepressants (Choi et al., 2010).

Polybenzoxazine Material Science

Phloretic acid (3-(4-Hydroxyphenyl)propanoic acid), a compound structurally similar to 3-(3-Chloro-4-fluorophenyl)propanoic acid, is used in material science. It's explored as a renewable building block for enhancing the reactivity of molecules with –OH groups towards benzoxazine ring formation. This application is significant in developing materials with suitable thermal and thermo-mechanical properties for various applications (Trejo-Machin et al., 2017).

Synthesis of Anticancer Drug Intermediates

A related compound, 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid, is an important intermediate in synthesizing many biologically active anticancer drugs. The synthesis method for this compound has been optimized, indicating its potential in cancer drug development (Zhang et al., 2019).

Vibrational and Electronic Structure Studies

The compound 3-Amino-3-(4-fluorophenyl)propionic acid, similar in structure to the compound , has been studied for its vibrational and electronic structure. This research, using DFT and ab initio methods, provides insights into the molecular behavior of such compounds, which can be crucial in various scientific applications like drug design and material science (Pallavi & Tonannavar, 2020).

Antibacterial and Antioxidant Activity

Research on derivatives of 3-(4-Chlorophenyl)-3-(4-fluorophenyl)propylamine, which can be synthesized from a compound related to this compound, has revealed significant antibacterial and antioxidant activities. This study highlights the potential of these compounds in developing new antibacterial agents and exploring their role in oxidative stress-related conditions (Arutyunyan et al., 2012).

Pharmaceutical Intermediate Synthesis

The compound 4,4-Bis(4-fluorophenyl) butanoic acid, structurally related to the compound , is an important pharmaceutical intermediate. This compound is synthesized through Friedel-Crafts reaction and demonstrates the chemical versatility and importance of such compounds in pharmaceutical manufacturing (Fan, 1990).

Synthesis and Properties of Liquid Crystals

Compounds structurally related to this compound have been used to synthesize liquid crystals with significant electrooptical properties. These compounds form the basis for creating materials with a wide range of applications in displays and other electronic devices (Sasaki et al., 1984).

Mechanism of Action

Target of Action

This compound belongs to the class of organic compounds known as phenylpropanoic acids . These compounds often have various biological activities, but the specific targets can vary widely depending on the exact structure of the compound.

Action Environment

The action of 3-(3-Chloro-4-fluorophenyl)propanoic acid can be influenced by various environmental factors. For example, the compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of other substances. The compound should be stored in a sealed container in a dry, cool, and well-ventilated place . It is also important to avoid dust formation, as the dust can be harmful if inhaled .

properties

IUPAC Name

3-(3-chloro-4-fluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO2/c10-7-5-6(1-3-8(7)11)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJSXYOSRQKEOSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCC(=O)O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60393107
Record name 3-(3-chloro-4-fluorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60393107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

881190-93-8
Record name 3-(3-chloro-4-fluorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60393107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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